Methanol, 1,3,4-thiadiazol-2-yliminodi-
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Overview
Description
Methanol, 1,3,4-thiadiazol-2-yliminodi-, is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine yields the corresponding 1,3,4-thiadiazole derivatives . Other methods include the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide .
Industrial Production Methods: Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to improve yield and reduce production costs. For example, the use of efficient catalysts and solvents can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the compound to enhance its biological activity or to introduce new functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3,4-thiadiazole derivatives include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Major Products: The major products formed from the reactions of 1,3,4-thiadiazole derivatives depend on the specific reagents and reaction conditions used. For example, the reaction of hydrazonoyl halides with potassium thiocyanate yields thiadiazole derivatives with different substituents, which can exhibit varying biological activities .
Scientific Research Applications
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications due to their diverse biological activities. These compounds have been studied for their antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . In medicinal chemistry, they are used as scaffolds for the development of new drugs targeting various diseases . In agriculture, they are used as pesticides and herbicides . Additionally, 1,3,4-thiadiazole derivatives are used in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with specific molecular targets and pathways in biological systems. These compounds can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the chemical structure of the compound and the type of biological activity being studied .
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives are unique compared to other similar compounds due to their diverse biological activities and the presence of the thiadiazole ring system. Similar compounds include 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole, which also exhibit various biological activities but differ in their chemical structure and properties . The unique properties of 1,3,4-thiadiazole derivatives make them valuable for a wide range of applications in medicinal chemistry, agriculture, and materials science .
Properties
CAS No. |
53532-37-9 |
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Molecular Formula |
C4H7N3O2S |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
[hydroxymethyl(1,3,4-thiadiazol-2-yl)amino]methanol |
InChI |
InChI=1S/C4H7N3O2S/c8-2-7(3-9)4-6-5-1-10-4/h1,8-9H,2-3H2 |
InChI Key |
ULHLRKLZLJHTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)N(CO)CO |
Origin of Product |
United States |
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